Tricyclodecenyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclodecenyl acetate is primarily synthesized through the hydration and acetylation of dicyclopentadiene . The process involves the following steps:
Industrial Production Methods: In industrial settings, this compound is produced by reacting dicyclopentadiene with acetic acid in the presence of an acid catalyst, such as triflic acid . The reaction mixture is then distilled to isolate the this compound . This method is practical and economical, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tricyclodecenyl acetate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield tricyclodecenol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Tricyclodecenone.
Reduction: Tricyclodecenol.
Substitution: Various substituted tricyclodecenyl derivatives.
Scientific Research Applications
Tricyclodecenyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tricyclodecenyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its antimicrobial and antifungal activities are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Tricyclodecenyl acetate can be compared with other similar compounds, such as:
Tricyclodecenyl propionate: Similar structure but with a propionate group instead of an acetate group.
Tricyclodecenyl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Tricyclodecenyl isobutyrate: Similar structure but with an isobutyrate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific odor profile, which is a combination of floral, green, soapy, cedar, pine, and woody notes . Its stability in various formulations and its wide range of applications in the fragrance industry further distinguish it from other similar compounds .
Properties
IUPAC Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-FTLHOPIBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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